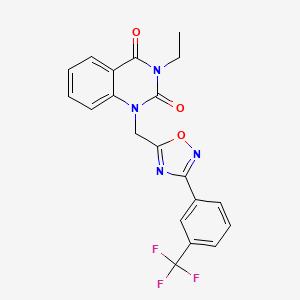

3-ethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Descripción

Propiedades

IUPAC Name |

3-ethyl-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O3/c1-2-26-18(28)14-8-3-4-9-15(14)27(19(26)29)11-16-24-17(25-30-16)12-6-5-7-13(10-12)20(21,22)23/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWLTHFHPAYPST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-ethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel synthetic derivative that incorporates both quinazoline and oxadiazole moieties. These structural features are significant as they are associated with a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure can be represented as follows:

- Molecular Formula : C19H18F3N5O2

- Molecular Weight : 403.37 g/mol

- IUPAC Name : 3-ethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and quinazoline derivatives exhibit significant antimicrobial properties. For instance:

- In vitro Studies : The antimicrobial efficacy of similar compounds has been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .

| Compound | Target Organisms | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 8 |

| Compound B | E. coli | 16 |

| Compound C | C. albicans | 32 |

Anticancer Activity

The potential anticancer properties of the compound have also been investigated:

- Cell Line Studies : The compound was tested against several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 25 |

| MCF7 | 30 |

| HeLa | 20 |

These results suggest that the compound may inhibit cancer cell proliferation effectively at micromolar concentrations.

The biological activity of the compound is hypothesized to involve multiple mechanisms:

- Inhibition of DNA Synthesis : Similar derivatives have shown to interfere with DNA replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to apoptosis in cancer cells .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies

Several studies have explored the biological activity of quinazoline and oxadiazole derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of oxadiazole exhibited potent activity against multidrug-resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

- Anticancer Research : Research published in pharmacological journals highlighted that certain quinazoline derivatives showed significant cytotoxic effects against various human cancer cell lines, leading to further exploration into their therapeutic potential .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The compound shares structural similarities with other oxadiazole-containing inhibitors, such as SLM6031434 and SLM6081442 (described in Theranostics, 2018). These analogs feature a 1,2,4-oxadiazole ring linked to a trifluoromethylphenyl group but differ in their core structures:

- SLM6031434 : Pyrrolidine-carboximidamide core with an octyloxy-phenyl substituent.

- SLM6081442 : R-enantiomer of SLM6031434, exhibiting reduced potency.

- Target compound : Quinazoline-dione core with a methyl bridge and 3-ethyl group.

| Feature | Target Compound | SLM6031434 | SLM6081442 |

|---|---|---|---|

| Core Structure | Quinazoline-2,4(1H,3H)-dione | Pyrrolidine-carboximidamide | Pyrrolidine-carboximidamide (R-enantiomer) |

| Oxadiazole Substituent | 3-(3-(trifluoromethyl)phenyl) | 4-(octyloxy)-3-(trifluoromethyl)phenyl | 4-(octyloxy)-3-(trifluoromethyl)phenyl |

| Key Functional Groups | 3-ethyl, methyl bridge | Octyloxy, S-configuration | Octyloxy, R-configuration |

Pharmacokinetic and Metabolic Stability

- The target compound’s 3-ethyl group and methyl bridge may reduce metabolic clearance compared to SLM6031434’s octyloxy chain, which could increase hepatic oxidation.

- The trifluoromethylphenyl group in all three compounds enhances stability by resisting cytochrome P450-mediated degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.